

(2-Amino-4,6-difluorophenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2-Amino-4,6-difluorophenyl)methanol
Cat. No.:	B591529

[Get Quote](#)

In-Depth Technical Guide: (2-Amino-4,6-difluorophenyl)methanol

This technical guide provides comprehensive information on **(2-Amino-4,6-difluorophenyl)methanol**, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.

Core Data Presentation

The fundamental molecular properties of **(2-Amino-4,6-difluorophenyl)methanol** are summarized in the table below for quick reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₇ F ₂ NO	[1]
Molecular Weight	159.13 g/mol	[1]
CAS Number	1260783-44-5	[2]
IUPAC Name	(2-Amino-4,6-difluorophenyl)methanol	N/A
Canonical SMILES	C1=C(C=C(C(=C1N)C(=O)O)F)F	[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(2-Amino-4,6-difluorophenyl)methanol** are crucial for its application in research and development. The following sections provide plausible and detailed protocols based on established chemical transformations of similar compounds.

Synthesis Protocol: Reduction of 2-Amino-4,6-difluorobenzoic acid

A common and effective method for the synthesis of **(2-Amino-4,6-difluorophenyl)methanol** is the reduction of the corresponding carboxylic acid, 2-Amino-4,6-difluorobenzoic acid.[\[3\]](#)[\[4\]](#)[\[5\]](#) This can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Materials and Reagents:

- 2-Amino-4,6-difluorobenzoic acid
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether

- Saturated aqueous solution of sodium sulfate (Na_2SO_4)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl), 1 M solution
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (50 mL) under a nitrogen atmosphere.
- Addition of Starting Material: 2-Amino-4,6-difluorobenzoic acid (1.0 eq.) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of LiAlH_4 at 0 °C (ice bath).
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[6\]](#)
- Quenching: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. The excess LiAlH_4 is cautiously quenched by the dropwise addition of water (volume equivalent

to the mass of LiAlH₄ used), followed by the addition of a 15% aqueous sodium hydroxide solution (same volume as water), and finally, more water (3 times the initial volume of water).

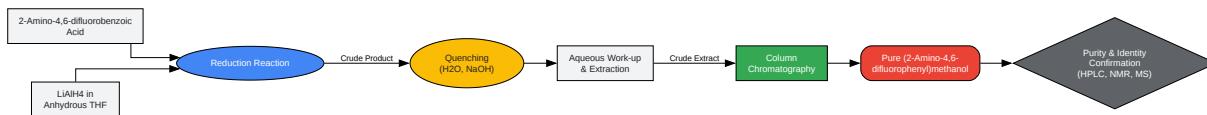
- Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed sequentially with a 1 M HCl solution, a saturated NaHCO₃ solution, and brine.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **(2-Amino-4,6-difluorophenyl)methanol**.
- Purification: The crude product can be further purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure compound.[6]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and characterization of the synthesized **(2-Amino-4,6-difluorophenyl)methanol** can be assessed using High-Performance Liquid Chromatography (HPLC). Given its fluorinated and aromatic nature, a reversed-phase method is appropriate.[7]

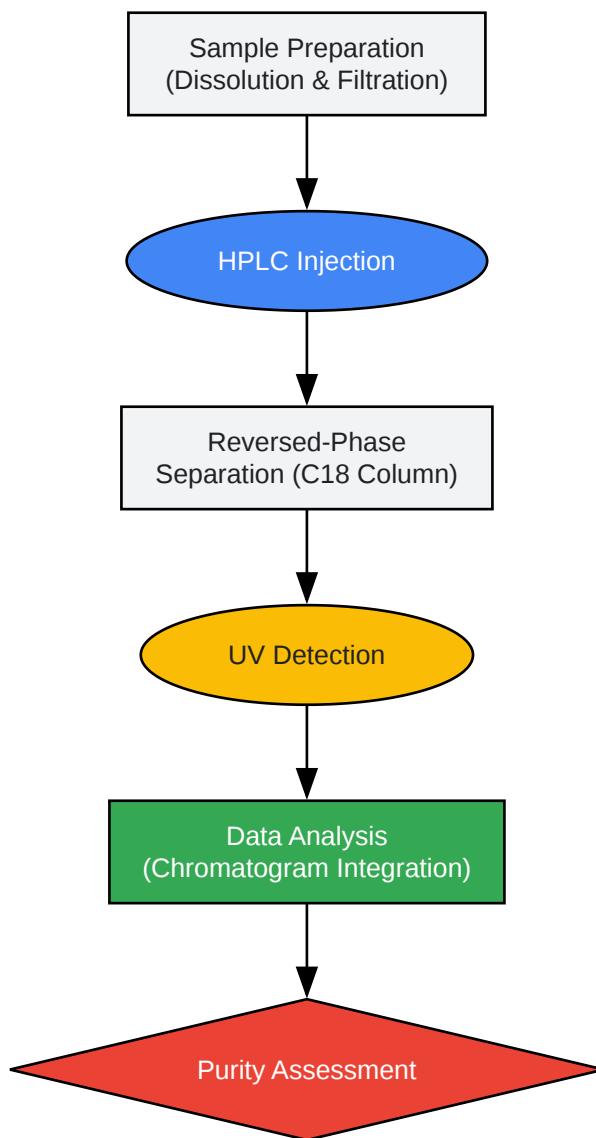
Instrumentation and Conditions:

- HPLC System: An HPLC system equipped with a UV detector, a binary pump, an autosampler, and a column thermostat.[8][9]
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice. For compounds with high fluorine content, a fluorinated stationary phase might offer alternative selectivity.[7]
- Mobile Phase: A gradient elution using a mixture of two solvents:
 - Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
 - Solvent B: Acetonitrile with 0.1% TFA


- Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration at 10% B for 5 minutes. The specific gradient can be optimized based on the observed retention time.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for aromatic compounds).
- Injection Volume: 10 µL

Sample Preparation:

- A stock solution of the synthesized **(2-Amino-4,6-difluorophenyl)methanol** is prepared by dissolving a known amount (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
- The stock solution is then diluted to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
- The sample solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.


Mandatory Visualization

The following diagrams illustrate key logical and experimental workflows related to **(2-Amino-4,6-difluorophenyl)methanol**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(2-Amino-4,6-difluorophenyl)methanol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Amino-3,4-difluorophenyl)methanol | C7H7F2NO | CID 118989723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vegpharm.com [vegpharm.com]
- 3. 2-Amino-4,6-difluorobenzoic acid | 126674-77-9 | FA54385 [biosynth.com]
- 4. 2-AMINO-4,6-DIFLUOROBENZOIC ACID CAS#: 126674-77-9 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molnar-institute.com [molnar-institute.com]
- To cite this document: BenchChem. [(2-Amino-4,6-difluorophenyl)methanol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591529#2-amino-4-6-difluorophenyl-methanol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com